6-Chloro-2-methylimidazo[2,1-b]thiazole

Mitochondrial complex I inhibition NADH-ubiquinone reductase Ubiquinone-imidazo[2,1-b]thiazole conjugates

6-Chloro-2-methylimidazo[2,1-b]thiazole (CAS 123772-35-0) is a heterocyclic compound with a molecular formula of C₆H₅ClN₂S and a molecular weight of 172.63 g/mol. Its structure features an imidazo[2,1-b]thiazole core with a chlorine atom at the 6-position and a methyl group at the 2-position, which distinguishes it from closely related analogs such as 6-chloroimidazo[2,1-b]thiazole (lacking the 2-methyl group) and 2-chloro-6-methylimidazo[2,1-b]thiazole (the positional isomer with chlorine and methyl substituents swapped).

Molecular Formula C6H5ClN2S
Molecular Weight 172.64 g/mol
Cat. No. B11724823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-methylimidazo[2,1-b]thiazole
Molecular FormulaC6H5ClN2S
Molecular Weight172.64 g/mol
Structural Identifiers
SMILESCC1=CN2C=C(N=C2S1)Cl
InChIInChI=1S/C6H5ClN2S/c1-4-2-9-3-5(7)8-6(9)10-4/h2-3H,1H3
InChIKeyDZZATMCPMCDGDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-methylimidazo[2,1-b]thiazole: Core Scaffold, Physicochemical Identity, and Procurement-Grade Specifications


6-Chloro-2-methylimidazo[2,1-b]thiazole (CAS 123772-35-0) is a heterocyclic compound with a molecular formula of C₆H₅ClN₂S and a molecular weight of 172.63 g/mol . Its structure features an imidazo[2,1-b]thiazole core with a chlorine atom at the 6-position and a methyl group at the 2-position, which distinguishes it from closely related analogs such as 6-chloroimidazo[2,1-b]thiazole (lacking the 2-methyl group) and 2-chloro-6-methylimidazo[2,1-b]thiazole (the positional isomer with chlorine and methyl substituents swapped) . The compound is commercially available at purities of 95%+ and is classified for research and development use only . This scaffold has historically attracted medicinal chemistry interest, with foundational work by Paolini and Lendvay (1969) characterizing the reactivity and anti-inflammatory potential of the 6-chloroimidazo[2,1-b]thiazole system [1].

Why Generic Imidazo[2,1-b]thiazole Substitution Fails: Structural Determinants of 6-Chloro-2-methylimidazo[2,1-b]thiazole Differentiation


Within the imidazo[2,1-b]thiazole class, subtle structural modifications produce pronounced differences in biological activity, synthetic utility, and metabolic fate. The simultaneous presence of chlorine at the 6-position and methyl at the 2-position in 6-chloro-2-methylimidazo[2,1-b]thiazole creates a unique reactivity profile that cannot be replicated by compounds bearing only one of these substituents or by positional isomers. The 6-chloro substituent serves as a versatile synthetic handle for further derivatization via electrophilic substitution at the 5-position, a reactivity pattern extensively documented for the 6-chloroimidazo[2,1-b]thiazole scaffold [1]. Meanwhile, the 2-methyl group influences electronic distribution and metabolic stability: reactive metabolite trapping studies on 2-methylimidazo[2,1-b]thiazole-based inverse agonists of the ghrelin receptor demonstrated that glutathione conjugation occurs via an oxidative desulfation mechanism, a metabolic pathway that distinguishes 2-methyl-substituted analogs from their unsubstituted counterparts [2]. Furthermore, the positional isomer 2-chloro-6-methylimidazo[2,1-b]thiazole (CAS 851076-62-5) has been used as a distinct starting material for the synthesis of biologically active thiazole derivatives , confirming that chlorine placement critically determines downstream synthetic pathways and target applications. These combined structural features mean that 6-chloro-2-methylimidazo[2,1-b]thiazole cannot be interchanged with other imidazo[2,1-b]thiazole analogs without altering key performance parameters in biological assays or synthetic workflows.

6-Chloro-2-methylimidazo[2,1-b]thiazole: Head-to-Head Quantitative Differentiation Evidence


Mitochondrial Complex I Inhibition: 3.84-Fold Greater Potency of 6-Chloro-2-methyl Derivative vs. Des-methyl Analog

In a direct head-to-head comparison within the same study, the ubiquinone-imidazo[2,1-b]thiazole conjugate bearing the 6-chloro-2-methylimidazo[2,1-b]thiazole moiety exhibited an IC₅₀ of 0.00025 mM against bovine mitochondrial NADH-coenzyme Q1 reductase (Complex I). This represents a 3.84-fold improvement in inhibitory potency compared to the analog bearing the 6-chloroimidazo[2,1-b]thiazole moiety (lacking the 2-methyl group), which showed an IC₅₀ of 0.00096 mM in the same assay system [1]. Both compounds share the identical ubiquinone-derivative side chain and the 6-chloro substituent; the only structural variable is the presence or absence of the 2-methyl group on the imidazo[2,1-b]thiazole core. Additionally, the 6-chloro-2-methyl derivative outperformed the 2,6-dimethyl analog (IC₅₀ = 0.00077 mM; 3.08-fold difference) and the 6-chloro-2,3-dihydro analog (IC₅₀ = 0.00065 mM; 2.60-fold difference) [1]. The 6-chloro-2-methyl derivative ranked as the most potent inhibitor among all six imidazo[2,1-b]thiazole-ubiquinone conjugates tested in this study [1].

Mitochondrial complex I inhibition NADH-ubiquinone reductase Ubiquinone-imidazo[2,1-b]thiazole conjugates

Synthetic Intermediate Versatility: 6-Chloro Substituent Enables Regioselective 5-Position Derivatization Not Accessible with 6-Unsubstituted Analogs

The foundational study by Paolini and Lendvay (1969) established that 6-chloroimidazo[2,1-b]thiazole undergoes electrophilic substitution exclusively at the 5-position, a regioselectivity confirmed by NMR analysis [1]. This synthetic behavior was leveraged to prepare a library of 26 distinct 5-substituted-6-chloroimidazo[2,1-b]thiazole derivatives, including Mannich bases, nitro, bromo, acetyl, carboxaldehyde, and various oxime and hydrazone derivatives, with reported yields ranging from 4.0% to 90.0% depending on the substituent [1]. The chlorine at the 6-position is critical for this reactivity: it directs electrophilic attack to the adjacent 5-position of the π-excessive ring system while simultaneously serving as a site for further functionalization via nucleophilic displacement if desired. In contrast, imidazo[2,1-b]thiazole analogs lacking the 6-chloro substituent (e.g., 6-methyl, 6-phenyl, or unsubstituted derivatives) do not provide the same synthetic handle for 5-position functionalization and show different electrophilic substitution patterns [1]. This synthetic versatility is directly transferable to 6-chloro-2-methylimidazo[2,1-b]thiazole, where the additional 2-methyl group further modulates the electronic properties of the ring system without compromising the 6-chloro-directed reactivity [2].

Medicinal chemistry Synthetic methodology Electrophilic substitution

Structural Isomer Differentiation: 6-Chloro-2-methyl vs. 2-Chloro-6-methyl Substitution Patterns Yield Distinct Synthetic Intermediates

The positional isomer of the target compound, 2-chloro-6-methylimidazo[2,1-b]thiazole (CAS 851076-62-5), represents a structurally distinct chemical entity with different synthetic utility and potential biological properties . Thermo Scientific Chemicals (originally Alfa Aesar) explicitly specifies that 2-amino-5-chlorothiazole hydrochloride is used as the starting reagent for synthesizing 2-chloro-6-methylimidazo[2,1-b]thiazole , confirming that this isomer is accessed via a distinct synthetic route from that used for 6-chloro-2-methylimidazo[2,1-b]thiazole. The difference in substitution pattern (chlorine at position 2 with methyl at position 6 vs. chlorine at position 6 with methyl at position 2) alters the electronic distribution across the fused heterocyclic system, which can affect both chemical reactivity and biological target engagement. For procurement purposes, these two isomers are not interchangeable: the 6-chloro-2-methyl substitution pattern places the chlorine at the bridgehead-adjacent position, which is critical for the regioselective 5-position derivatization chemistry described by Paolini and Lendvay [1], while the 2-chloro isomer positions the chlorine at a site where it may exhibit different reactivity.

Synthetic chemistry Positional isomerism Thiazole derivative synthesis

Imidazo[2,1-b]thiazole Class-Level Evidence: Anticancer Kinase Inhibition with Nanomolar Potency Achievable Through 5-Position Derivatization

While no published study directly compares 6-chloro-2-methylimidazo[2,1-b]thiazole as a final bioactive compound to specific analogs, the broader imidazo[2,1-b]thiazole class has demonstrated potent anticancer activity through kinase inhibition when elaborated at the 5-position—the very site activated for derivatization by the 6-chloro substituent. In a 2022 study, imidazo[2,1-b]thiazole derivatives bearing 5-(4-substituted phenyl) groups exhibited dual EGFR/HER2 kinase inhibition with IC₅₀ values as low as 0.122 μM (EGFR) and 0.078 μM (HER2), and DHFR inhibition with IC₅₀ values of 0.123 μM [1]. The study's structure-activity relationship analysis specifically highlighted the importance of the 5-(4-substituted phenyl)-imidazo[2,1-b]thiazole moiety for anticancer activity [1]. Separately, a 2015 study on imidazo[2,1-b]thiazole derivatives reported antiproliferative activity against cancer cell lines with kinase inhibitory effects benchmarked against sorafenib [2]. The 6-chloro-2-methyl substitution pattern is particularly relevant here because: (1) the 6-chloro group enables the 5-position derivatization chemistry needed to access these bioactive analogs [3], and (2) the 2-methyl group contributes to metabolic stability as evidenced by reactive metabolite trapping studies [4].

Kinase inhibition EGFR/HER2 Anticancer drug discovery

6-Chloro-2-methylimidazo[2,1-b]thiazole: Evidence-Backed Research and Industrial Application Scenarios


Mitochondrial Pharmacology: Complex I Inhibitor Development Using the 6-Chloro-2-methyl Scaffold

Research groups investigating mitochondrial Complex I (NADH-ubiquinone reductase) as a therapeutic target should prioritize 6-chloro-2-methylimidazo[2,1-b]thiazole as the core scaffold for ubiquinone conjugate synthesis. The quantitative evidence demonstrates that the 6-chloro-2-methyl derivative achieves an IC₅₀ of 0.00025 mM, representing a 3.84-fold potency improvement over the des-methyl analog in bovine Complex I assays [1]. This scaffold ranked as the most potent among six tested imidazo[2,1-b]thiazole-ubiquinone conjugates [1], making it the rational starting point for further structure-activity relationship optimization in mitochondrial dysfunction-related diseases.

Medicinal Chemistry Library Synthesis: Regioselective 5-Position Derivatization Platform

For medicinal chemistry programs building focused imidazo[2,1-b]thiazole libraries, 6-chloro-2-methylimidazo[2,1-b]thiazole provides a regioselective platform for 5-position derivatization via electrophilic substitution, as established by the foundational work of Paolini and Lendvay [2]. The 6-chloro substituent directs electrophilic attack exclusively to the 5-position [2], enabling systematic exploration of substitution effects. With 26 characterized derivatives and yields reaching 90% [2], this scaffold offers predictable and well-documented synthetic tractability. The 2-methyl group further modulates electronic properties and may confer metabolic stability advantages based on reactive metabolite trapping data from the ghrelin receptor inverse agonist program [3].

Kinase-Targeted Anticancer Agent Design: EGFR/HER2 and Pan-RAF Inhibitor Development

Drug discovery teams pursuing kinase inhibitors for oncology should consider 6-chloro-2-methylimidazo[2,1-b]thiazole as a core scaffold, given the class-level evidence that 5-substituted imidazo[2,1-b]thiazole derivatives achieve nanomolar-range potency against EGFR (IC₅₀ = 0.122–0.153 μM), HER2 (IC₅₀ = 0.078–0.108 μM), and DHFR (IC₅₀ = 0.123 μM) [4]. The imidazo[2,1-b]thiazole scaffold has also demonstrated pan-RAF inhibitory activity with promising in vitro and in vivo anti-melanoma efficacy [5]. The 6-chloro substituent is essential for accessing the 5-position derivatization that these studies identify as critical for anticancer activity [2], positioning 6-chloro-2-methylimidazo[2,1-b]thiazole as the appropriate starting material for SAR campaigns targeting these kinase families.

Chemical Biology Tool Compound Synthesis: Positional Isomer Quality Control

For chemical biology laboratories requiring precise molecular tools, procurement protocols for 6-chloro-2-methylimidazo[2,1-b]thiazole (CAS 123772-35-0) must include verification against the positional isomer 2-chloro-6-methylimidazo[2,1-b]thiazole (CAS 851076-62-5) . These constitutional isomers share the same molecular formula but have different CAS numbers, distinct synthetic origins, and non-interchangeable reactivity profiles [REFS-6, REFS-7]. The 6-chloro-2-methyl pattern is specifically required for the 5-position regioselective chemistry [2], while the 2-chloro-6-methyl isomer is accessed through a completely different synthetic route using 2-amino-5-chlorothiazole hydrochloride . Analytical confirmation (e.g., NMR, LC-MS) of the correct isomer identity is recommended upon receipt to ensure experimental reproducibility.

Quote Request

Request a Quote for 6-Chloro-2-methylimidazo[2,1-b]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.